5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

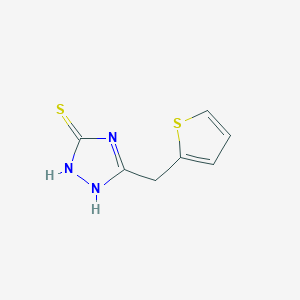

Structure

3D Structure

Properties

IUPAC Name |

5-(thiophen-2-ylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c11-7-8-6(9-10-7)4-5-2-1-3-12-5/h1-3H,4H2,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRCHHIZLFWMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of thiophene derivatives with hydrazides and isothiocyanates. One common method involves the reaction of 2-thiophenacetic acid hydrazide with isothiocyanates under basic conditions to form the desired triazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reaction with (3-Bromopropyl)benzene

5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes alkylation with (3-bromopropyl)benzene under microwave-assisted conditions to form 3- and 4-substituted derivatives.

Conditions :

-

Solvent: Propan-2-ol

-

Base: Sodium hydroxide (equimolar)

-

Microwave settings: 165°C, 12.2 bar, 540 W

-

Reaction times tested: 15, 30, and 45 minutes

Product :

-

3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole (2)

-

3-(2-Bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole (4)

Key Findings :

-

Optimal reaction time for compound 2 was 45 minutes, achieving near-complete consumption of (3-bromopropyl)benzene (residual concentration <1%) .

-

For compound 4 , 30-minute heating provided energy efficiency without compromising yield .

Table 1: Reaction Efficiency vs. Time

| Reaction Time (min) | Residual (3-Bromopropyl)benzene (%) (Compound 2) |

|---|---|

| 15 | 6.98 |

| 30 | 3.83 |

| 45 | 0.94 |

Characterization included GC-MS (Agilent 7890B) and 1H NMR (Varian MR-400 spectrometer) .

Reaction with Dibromoalkanes

The thiol group reacts with dibromoalkanes (e.g., dibromomethane, dibromopropane) to form bis-triazole derivatives with sulfur bridges.

General Procedure :

-

Reactant ratio: 0.01 M this compound : 0.01 M dibromoalkane

-

Solvent: Propan-2-ol

-

Base: Sodium hydroxide (0.01 M)

-

Conditions: Reflux for 3 hours

Products :

-

Bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes

Key Findings :

-

Derivatives exhibited low solubility in water but high solubility in organic solvents (e.g., DMSO) .

-

Purification via recrystallization from dimethylformamide-water mixtures (1:1) .

Table 2: Dibromoalkanes and Corresponding Products

| Dibromoalkane | Product Structure |

|---|---|

| Dibromomethane | Bis-triazole with –CH2– spacer |

| 1,3-Dibromopropane | Bis-triazole with –(CH2)3– spacer |

| 1,4-Dibromobutane | Bis-triazole with –(CH2)4– spacer |

Microwave-Assisted Optimization

Microwave synthesis significantly enhances reaction efficiency for alkylation and cyclization:

-

Yield Improvement : 45-minute microwave reactions achieved >95% conversion for compound 2 , compared to 70–80% in conventional heating .

-

Energy Efficiency : Reduced reaction time by 50% compared to traditional methods .

Structural Confirmation Methods

-

Elemental Analysis : CHNS data matched theoretical values (e.g., C: 54.2%, H: 4.3%, N: 16.1% for compound 2 ) .

-

1H NMR : Key signals included thiophene protons (δ 6.8–7.4 ppm) and triazole NH2 (δ 5.2 ppm) .

-

Mass Spectrometry : Molecular ion peaks confirmed expected masses (e.g., m/z 451.1 for compound 4 ) .

Scientific Research Applications

Medicinal Chemistry

5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives have been extensively studied for their antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed promising results against both gram-positive and gram-negative bacteria. The mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Antioxidant Properties

The compound has also been evaluated for its antiradical activity . A study focusing on 4-amino derivatives of this triazole revealed that they effectively scavenge free radicals, with one derivative showing an antiradical effect comparable to ascorbic acid at a concentration of (88.89% inhibition of DPPH radical) . This property is significant for developing therapeutic agents aimed at oxidative stress-related diseases.

Agricultural Applications

The compound's potential extends into agriculture, particularly as a fungicide . Triazoles are known for their efficacy in controlling fungal diseases in crops. Research has indicated that derivatives of this compound can inhibit the growth of various plant pathogens, thereby enhancing crop yield and health .

Material Science

In material science, the unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics.

Organic Photovoltaics

Studies have shown that incorporating triazole groups into polymer matrices can improve the efficiency of organic photovoltaic cells. The presence of the thiophene moiety enhances charge transport properties while the triazole unit provides stability against oxidation .

Conductive Polymers

The synthesis of conductive polymers using this compound has been explored for applications in sensors and transistors due to their enhanced conductivity and stability under ambient conditions .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through its thiol and triazole groups. The compound can inhibit enzymes by binding to their active sites, disrupt microbial cell walls, and interfere with DNA synthesis. Its ability to form metal complexes also contributes to its biological activity by altering metal ion availability in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Impact of Substituents on Activity

- Thiophene vs. Aromatic Rings : The thiophen-2-ylmethyl group in the parent compound enhances anti-TB activity compared to chlorophenyl (Yucasin) or nitrophenyl substituents, likely due to improved lipophilicity and membrane permeability . In contrast, Yucasin’s 4-chlorophenyl group facilitates interaction with plant YUC enzymes, highlighting substituent-dependent target specificity .

- Thiol Position and Reactivity : The free thiol group at C3 is critical for radical scavenging, as alkylation or substitution (e.g., with 4-fluorobenzylidene) reduces antiradical efficacy by 35%–40% .

- Heteroaromatic Substitutions : Pyridinyl or pyrazole substituents (e.g., in Schiff base ligands) improve antimicrobial and anticancer activities by enabling π-π stacking or hydrogen bonding with biological targets .

Biological Activity

5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its anti-tuberculosis effects, cytotoxicity against cancer cell lines, and other relevant biological properties.

1. Anti-Tuberculosis Activity

Recent studies have highlighted the anti-tuberculosis potential of this compound against Mycobacterium bovis. The compound was tested at various concentrations (0.1%, 0.5%, and 1.0%) in media with pH levels of 6.5 and 7.1. The results indicated a tuberculostatic effect , as the growth of M. bovis was completely inhibited over a 90-day observation period at all tested concentrations.

| Concentration | pH | Growth Inhibition |

|---|---|---|

| 0.1% | 6.5 | Yes |

| 0.5% | 6.5 | Yes |

| 1.0% | 6.5 | Yes |

| 0.1% | 7.1 | Yes |

| 0.5% | 7.1 | Yes |

| 1.0% | 7.1 | Yes |

This study underscores the compound's potential as a therapeutic agent against tuberculosis, particularly in settings where traditional treatments may be ineffective or lead to resistance .

2. Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The synthesized derivatives of triazole compounds exhibited varying degrees of cytotoxicity:

- Melanoma IGR39 : Most active compounds showed significant cytotoxicity.

- Triple-Negative Breast Cancer : Selective activity noted, with some compounds demonstrating IC50 values below 25 µM.

The most promising derivatives included those that inhibited cancer cell migration and showed selectivity towards malignant cells, indicating their potential as antimetastatic agents .

The mechanism by which these compounds exert their biological effects is still under investigation but appears to involve:

- Inhibition of key enzymes : Some studies suggest that triazole derivatives may inhibit enzymes associated with tumor growth and metastasis.

- Prostaglandin biosynthesis pathway : Certain derivatives have shown anti-inflammatory activity through selective inhibition of COX-1 over COX-2, which could contribute to their overall therapeutic profile .

4. Case Studies and Research Findings

Several research findings support the biological activity of this compound:

- A study demonstrated that specific derivatives had enhanced anti-cancer properties when tested in three-dimensional cell cultures compared to traditional two-dimensional cultures, suggesting better predictive value for in vivo efficacy .

- Another investigation into the synthesis and characterization of related triazole compounds revealed that modifications could significantly enhance biological activity while reducing toxicity profiles .

Q & A

Q. What are the standard synthesis protocols for 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, a common method involves reacting 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with alkyl halides in a protic solvent (e.g., i-propanol) under alkaline conditions (e.g., NaOH). Microwave-assisted synthesis has also been employed to improve reaction efficiency . Another approach uses sodium monochloroacetate in aqueous medium followed by acidification to produce S-alkyl derivatives .

Q. Which analytical techniques are used to characterize this compound and its derivatives?

Structural confirmation relies on elemental analysis, ¹H-NMR, IR spectroscopy, and LC-MS. For example, ¹H-NMR is critical for identifying substituent patterns on the triazole ring, while LC-MS helps verify molecular weight and purity. Physical properties like melting points and solubility are also documented to assess compound stability .

Q. What key biological activities have been reported for this compound?

Studies highlight anti-tuberculosis, antimicrobial, and antiradical activities. At concentrations as low as 0.1%, it inhibits Mycobacterium bovis growth for 90 days, outperforming isoniazid in pH 6.5–7.1 media . Derivatives also exhibit antifungal activity against Candida spp. and radical scavenging effects against DPPH, with some compounds achieving 88.89% inhibition at 1 mM .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Reaction parameters such as solvent polarity, temperature, and catalyst choice significantly impact outcomes. For S-alkylation, propan-2-ol with NaOH at 60–80°C for 2–4 hours yields >85% purity. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 80% . Post-synthesis purification via recrystallization (e.g., methanol) is critical to isolate high-purity crystals .

Q. What structure-activity relationships (SAR) govern its antiradical and antimicrobial effects?

Substituents on the triazole ring dictate activity. For example:

Q. What experimental designs validate its anti-tuberculosis mechanism?

Studies use M. bovis cultures in pH-adjusted media (6.5–7.1) with varying compound concentrations (0.1–1.0%). Growth inhibition is monitored for 90 days via colony-forming unit (CFU) counts. Comparative assays with isoniazid confirm superior tuberculostatic effects, even at low concentrations (0.1%) .

Q. How is antiradical activity quantified methodologically?

The DPPH assay is standard:

Prepare 2 mM–2 µM compound solutions in DMSO.

Mix with 0.1 mM methanolic DPPH (1:1 ratio).

Incubate at 25°C for 30 minutes.

Measure absorbance at 517 nm using UV-Vis spectrophotometry.

Activity (%) = [(A_control – A_sample)/A_control] × 100. Ascorbic acid serves as a positive control .

Q. How to reconcile contradictions in reported biological efficacy?

Discrepancies may arise from assay conditions (e.g., pH, microbial strains) or substituent variability. For instance, 4-fluorobenzylidene derivatives show reduced antiradical activity compared to 2-hydroxybenzylidene analogs. Rigorous replication under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is recommended .

Q. What computational methods predict its pharmacokinetic and binding properties?

Molecular docking (e.g., AutoDock Vina) and ADME analysis (e.g., SwissADME) assess drug-likeness. Docking studies reveal hydrogen bonding between the triazole-thiol group and bacterial enzyme active sites (e.g., M. tuberculosis enoyl-ACP reductase), supporting its inhibitory role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.